Glycine hydrobromide
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Overview
Description
Glycine is a nonessential amino acid that plays a crucial role in various metabolic functions, antioxidative reactions, and neurological functions . The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoacetic acid hydrobromide typically involves the reaction of glycine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Glycine is dissolved in water, and hydrobromic acid is added to the solution. The mixture is then heated to promote the reaction.
Crystallization: The solution is cooled, and the product is crystallized out of the solution.
Industrial Production Methods: Industrial production of 2-aminoacetic acid hydrobromide follows similar principles but on a larger scale. The process involves:
Large-Scale Reaction: Glycine and hydrobromic acid are mixed in large reactors.
Purification: The product is purified through crystallization and filtration.
Drying and Packaging: The purified product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation to form imines or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like hydroxide ions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted glycine derivatives.
Oxidation Products: Imines and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
2-Aminoacetic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of proteins and other biomolecules.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
2-Aminoacetic acid hydrobromide can be compared with other similar compounds:
Glycine: The parent compound, glycine, is less soluble and stable compared to its hydrobromide form.
Alanine: Another simple amino acid, alanine, has different metabolic functions and is not used as extensively in research.
Uniqueness: 2-Aminoacetic acid hydrobromide is unique due to its enhanced solubility and stability, making it a valuable compound in various research and industrial applications .
Comparison with Similar Compounds
- Glycine
- Alanine
- Serine
Properties
CAS No. |
17219-65-7 |
---|---|
Molecular Formula |
C2H6BrNO2 |
Molecular Weight |
155.98 g/mol |
IUPAC Name |
2-aminoacetic acid;hydrobromide |
InChI |
InChI=1S/C2H5NO2.BrH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H |
InChI Key |
UTZKZNGQZSXEMU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.Br |
Origin of Product |
United States |
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